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Austin, TX – The landscape of clinical research in Austin is marked by a growing number of

biotechnology and pharmaceutical companies, alongside robust academic and clinical research

organizations. These entities are at the forefront of developing and testing novel therapies for a

range of diseases, from cancer to autoimmune disorders. This report provides detailed

application notes and protocols for select clinical trials involving Austin-based therapies,

offering researchers, scientists, and drug development professionals a comprehensive

overview of the innovative approaches emerging from this hub of biomedical advancement.

Natera: Guiding Cancer Therapy with Circulating
Tumor DNA
Austin-based Natera has made significant strides in the field of oncology with its personalized

molecular residual disease (MRD) test, Signatera™. This technology is a cornerstone of

several major clinical trials, including the BESPOKE and GALAXY studies in colorectal cancer.

The Signatera™ assay is a tumor-informed test that analyzes circulating tumor DNA (ctDNA) in

the blood to detect and quantify cancer that may remain in the body after treatment.[1][2] The

process begins with the sequencing of a patient's tumor tissue to identify unique clonal

mutations.[3] A personalized assay is then designed to target these specific mutations in

subsequent blood samples.[1][3]

Experimental Protocol: The Signatera™ ctDNA Assay
The methodology for the Signatera™ assay involves several key steps:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b12656543?utm_src=pdf-interest
https://www.benchchem.com/product/b12656543?utm_src=pdf-body
https://www.benchchem.com/product/b12656543?utm_src=pdf-body
https://www.benchchem.com/product/b12656543?utm_src=pdf-body
https://www.benchchem.com/product/b12656543?utm_src=pdf-body
https://www.natera.com/oncology/signatera-advanced-cancer-detection/
https://learn.colontown.org/topic/what-is-signatera/
https://www.natera.com/wp-content/uploads/2020/11/Oncology-Clinical-A-personalized-tumor-informed-approach-to-detect-molecular-residual-disease-SGN_SR_WP.pdf
https://www.natera.com/oncology/signatera-advanced-cancer-detection/
https://www.natera.com/wp-content/uploads/2020/11/Oncology-Clinical-A-personalized-tumor-informed-approach-to-detect-molecular-residual-disease-SGN_SR_WP.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12656543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tumor Tissue Analysis: DNA is extracted from a formalin-fixed paraffin-embedded (FFPE)

tumor tissue sample. Whole-exome sequencing is performed to identify clonal somatic

mutations specific to the patient's tumor.[4]

Personalized Assay Design: A custom multiplex polymerase chain reaction (PCR) assay is

designed to amplify the identified patient-specific mutations from cell-free DNA (cfDNA)

isolated from plasma.[4]

Blood Sample Collection and Processing: Peripheral blood is collected from the patient at

specified time points throughout their treatment and follow-up. Plasma is separated from the

whole blood through centrifugation.

cfDNA Extraction and Library Preparation: cfDNA is extracted from the plasma. A sequencing

library is then prepared from the cfDNA.

Targeted Sequencing: The personalized multiplex PCR assay is used to amplify the target

regions of the cfDNA library. The amplified DNA is then sequenced using next-generation

sequencing (NGS) technology.

Data Analysis: The sequencing data is analyzed to detect the presence and quantity of the

targeted tumor-specific mutations. The results are reported as the mean tumor molecules per

milliliter (MTM/mL) of plasma.

The BESPOKE Study of ctDNA Guided Therapy in
Colorectal Cancer
The BESPOKE CRC study is a prospective, observational study designed to evaluate the

impact of Signatera™ test results on adjuvant treatment decisions in patients with stage II and

III colorectal cancer.[5][6] The study aims to enroll at least 1,000 patients and follow them for

two years, collecting data on treatment decisions and clinical outcomes.[5]

Study Objectives:

To observe the influence of Signatera™ results on the decision to administer adjuvant

chemotherapy.
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To measure the rate of cancer recurrence in patients who are asymptomatic and have no

imaging evidence of disease.[7]

The GALAXY Study: ctDNA Dynamics in Colorectal
Cancer
The GALAXY study, part of the larger CIRCULATE-Japan project, is a prospective

observational study monitoring ctDNA in patients with resectable colorectal cancer.[8] This

study utilizes the Signatera™ assay to track ctDNA levels before and after surgery.[8]

Key Findings from the GALAXY Study:

Metric ctDNA-Positive Patients ctDNA-Negative Patients

Recurrence Rate 78% 13%

24-Month Disease-Free

Survival
20% 85%

36-Month Disease-Free

Survival
17% 84%

24-Month Overall Survival 84% 99%

36-Month Overall Survival 72% 96%

Data from the GALAXY study update presented at ESMO 2024.[9]

The results from the GALAXY study demonstrate a strong correlation between ctDNA status

and patient outcomes, suggesting that ctDNA is a powerful prognostic marker for disease

recurrence and overall survival in colorectal cancer.[9]

XBiotech: Targeting Inflammation with True
Human™ Antibodies
Austin-based XBiotech is developing a pipeline of therapeutic antibodies derived from natural

human immunity. One of their lead candidates is Natrunix™, a monoclonal antibody being

investigated for the treatment of rheumatoid arthritis.
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Natrunix™ targets interleukin-1 alpha (IL-1α), a key inflammatory cytokine. The antibody is

designed to be indistinguishable from a naturally occurring human antibody, which is expected

to result in a favorable safety profile.[10]

Clinical Trial Protocol: Phase II Study of Natrunix™ in
Rheumatoid Arthritis
This is a Phase II, double-blind, placebo-controlled, randomized trial to evaluate the efficacy

and safety of Natrunix™ in combination with methotrexate for the treatment of rheumatoid

arthritis.[11][12]

Study Design:

Participants: Patients with rheumatoid arthritis who have had an inadequate response to

methotrexate.[12]

Intervention: Participants are randomized to receive either Natrunix™ or a placebo, in

addition to their stable dose of methotrexate.[11][12]

Primary Endpoint: The primary goal is to assess the American College of Rheumatology

(ACR) 20 response rate after 12 weeks of treatment.[12]

Study Duration: The trial is expected to last up to 33 weeks, which includes screening, a 12-

week treatment period, and a follow-up phase.[11]

Experimental Workflow:

Screening Phase Randomization

Treatment Phase (12 Weeks)

Follow-up

Informed Consent Eligibility Assessment Randomization (1:1)

Natrunix + Methotrexate

Placebo + Methotrexate

Follow-up Assessments
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Click to download full resolution via product page

Caption: Experimental workflow for the Phase II clinical trial of Natrunix™.

Signaling Pathway of Interleukin-1 Alpha (IL-1α):

IL-1α is a potent pro-inflammatory cytokine that plays a central role in the pathogenesis of

rheumatoid arthritis. When IL-1α binds to its receptor (IL-1R1), it initiates a signaling cascade

that leads to the activation of transcription factors, such as NF-κB and AP-1. This, in turn,

results in the production of other inflammatory mediators, including cytokines, chemokines, and

matrix metalloproteinases, which contribute to the joint inflammation and destruction

characteristic of rheumatoid arthritis. Natrunix™ is designed to neutralize IL-1α, thereby

inhibiting this inflammatory cascade.
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Caption: Signaling pathway of IL-1α and the inhibitory action of Natrunix™.
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CAR T-Cell Therapy in Austin
St. David's HealthCare, in collaboration with the Sarah Cannon Research Institute, offers

Chimeric Antigen Receptor (CAR) T-cell therapy clinical trials in Austin.[13] This innovative

immunotherapy involves modifying a patient's own T-cells to recognize and attack cancer cells.

[13]

General Protocol for CAR T-Cell Therapy
The process of CAR T-cell therapy follows a series of well-defined steps:

Leukapheresis: A patient's white blood cells, including T-cells, are collected from their blood

using a procedure called leukapheresis.

T-Cell Activation and Transduction: The collected T-cells are sent to a manufacturing facility

where they are activated and genetically modified using a viral vector to express CARs on

their surface. These CARs are specifically designed to recognize a particular antigen on the

patient's cancer cells.

Expansion: The engineered CAR T-cells are then expanded in number in the laboratory over

a period of several weeks.

Lymphodepleting Chemotherapy: Prior to infusion of the CAR T-cells, the patient receives a

short course of chemotherapy to deplete existing lymphocytes. This creates a more

favorable environment for the infused CAR T-cells to expand and persist.

CAR T-Cell Infusion: The expanded CAR T-cells are infused back into the patient's

bloodstream.

Monitoring: The patient is closely monitored for potential side effects, such as cytokine

release syndrome (CRS) and neurotoxicity, and for the therapeutic response of the

treatment.

CAR T-Cell Therapy Workflow:
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Caption: General workflow of CAR T-cell therapy.

The clinical trial landscape in Austin is dynamic and expanding, with local companies and

institutions making significant contributions to the development of next-generation therapies.

The protocols and data highlighted in this report underscore the commitment to rigorous

scientific investigation and the potential to improve patient outcomes across a variety of

diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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